molecular formula C9H15NO2 B1448816 8-Hydroxy-2-azaspiro[4.5]decan-3-one CAS No. 1934549-07-1

8-Hydroxy-2-azaspiro[4.5]decan-3-one

Cat. No. B1448816
M. Wt: 169.22 g/mol
InChI Key: APZMVAWCIZUQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of 8-Hydroxy-2-azaspiro[4.5]decan-3-one involves complex chemical reactions . The exact process is not detailed in the available sources, but it is mentioned that the compound can be produced in bulk for research and other uses .


Molecular Structure Analysis

The InChI code for 8-Hydroxy-2-azaspiro[4.5]decan-3-one is 1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h7,11H,1-6H2,(H,10,12) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving 8-Hydroxy-2-azaspiro[4.5]decan-3-one are complex and depend on various factors . For instance, the formation of this compound from crystalline GP depends on its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .


Physical And Chemical Properties Analysis

8-Hydroxy-2-azaspiro[4.5]decan-3-one is a powder at room temperature . More detailed physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Pharmaceutical Impurity Identification

8-Hydroxy-2-azaspiro[4.5]decan-3-one: is identified as an impurity in the production of Gabapentin , a medication used for the treatment of epilepsy and peripheral neuropathic pain . The compound is classified as Impurity A in both European and American pharmacopoeias. Its formation rate from crystalline Gabapentin depends on various factors such as temperature and moisture .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in quantitative NMR (qNMR) spectroscopy for the validation of Gabapentin in pharmaceutical products. This involves assessing linearity, accuracy, repeatability, and specificity of the qNMR method .

Chemical Synthesis

The compound serves as a precursor in the synthesis of biologically active compounds. It has been utilized in the development of a convenient synthesis method from commercially available reagents, which is promising for the production of important biological agents .

Enzyme Inhibition

It has potential applications as an inhibitor of the vanin-1 enzyme , which plays a significant role in metabolism and inflammation. This could lead to new treatments for diseases where inflammation is a key factor .

Cancer Research

8-Hydroxy-2-azaspiro[4.5]decan-3-one: is used in the synthesis of inhibitors targeting FGFR4 , a receptor implicated in hepatocellular carcinoma. This represents a novel approach in cancer therapy, particularly for liver cancer .

Hormonal Disorders Treatment

The compound is involved in the synthesis of 17β-HSD1 inhibitors , which are used in the treatment or prevention of diseases associated with steroid hormones or conditions requiring the reduction of endogenous estradiol levels .

Neurological Disorders

It may also be used in the development of sGC stimulants that are independent of nitric oxide and heme. These stimulants are useful in treating a variety of diseases, including neurological disorders .

Hemostasis and Antihemorrhagic Applications

Lastly, 8-Hydroxy-2-azaspiro[4.5]decan-3-one has been identified in the discovery of a new class of antihemorrhagic agents that target MMP (matrix metalloproteinases) without interfering with normal hemostatic function. This represents a preclinical candidate for the acute treatment of bleeding .

properties

IUPAC Name

8-hydroxy-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h7,11H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZMVAWCIZUQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-azaspiro[4.5]decan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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